molecular formula C18H14FN3O3S B2797684 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide CAS No. 923156-33-6

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide

Cat. No.: B2797684
CAS No.: 923156-33-6
M. Wt: 371.39
InChI Key: MDEMYPMVWINRID-UHFFFAOYSA-N
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Description

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide involves the inhibition of specific enzymes and proteins. The thiazole ring interacts with the active site of the target enzyme, leading to the inhibition of its activity. This results in the disruption of essential cellular processes, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-fluorophenyl)thiazol-4-yl)acetamide
  • N-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide
  • N-(2-(4-bromophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide

Uniqueness

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide is unique due to the presence of the fluorine atom on the phenyl ring, which enhances its biological activity and stability. The nitro group also contributes to its potent biological effects .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c19-13-7-5-12(6-8-13)18-21-14(11-26-18)9-10-20-17(23)15-3-1-2-4-16(15)22(24)25/h1-8,11H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEMYPMVWINRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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